molecular formula C21H16N4O4 B2416324 N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933205-90-4

N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2416324
CAS No.: 933205-90-4
M. Wt: 388.383
InChI Key: PXGQWZNVJLLEMP-UHFFFAOYSA-N
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Description

N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-14-4-6-15(7-5-14)13-24-10-2-3-18(21(24)27)20(26)23-19-9-8-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQWZNVJLLEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and neurotoxic effects, supported by recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H16N4O
  • Molecular Weight : 388.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that derivatives of pyridine and nitrophenyl groups exhibit significant activity against various pathogens. For instance, a related study found that compounds with nitrophenyl groups showed effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound 100.15 - 0.20Staphylococcus epidermidis

Anti-inflammatory Properties

Molecular docking studies have indicated that compounds similar to this compound exhibit excellent antioxidant and anti-inflammatory properties. These properties were analyzed through computational methods using density functional theory (DFT), which suggested that the presence of nitro groups enhances the electrophilic nature of these compounds, making them suitable candidates for further exploration in anti-inflammatory applications .

Neurotoxicity Studies

Neurotoxicity is a critical aspect when evaluating the safety of new compounds. Research has shown that several pyridine derivatives can interact with monoamine oxidase (MAO) enzymes, which are implicated in neurotoxic processes. For example, studies indicate that certain analogs can act as substrates for MAO-B, leading to neurotoxic effects . The investigation into the neurotoxic potential of this compound is essential for understanding its safety profile.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on pyrazole derivatives demonstrated significant antimicrobial activity against various strains, emphasizing the importance of structural modifications in enhancing efficacy .
  • Computational Analysis : DFT calculations revealed that compounds with similar structures have promising nonlinear optical (NLO) properties and molecular electrostatic potentials conducive to biological activity .
  • Neurotoxicity Assessment : An evaluation of several analogs indicated that only specific compounds demonstrated neurotoxic effects when oxidized by MAO-B, highlighting the need for careful screening in drug development .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds related to N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies on similar dihydropyridine derivatives have shown their effectiveness as Met kinase inhibitors, demonstrating complete tumor stasis in human gastric carcinoma xenograft models following oral administration . The structural modifications in these compounds can enhance their potency and selectivity against specific cancer types.

Antimicrobial Activity

Dihydropyridine derivatives are also noted for their antimicrobial activities. A series of 1,6-dihydro-pyrimidine compounds were evaluated for their antifungal properties, indicating that structural variations could lead to enhanced inhibition of fungal growth . The presence of the nitro and cyano groups in the structure may contribute to the overall biological activity by influencing the electron distribution and molecular interactions.

Other Pharmacological Effects

Beyond anticancer and antimicrobial effects, there is potential for these compounds in other therapeutic areas. For example, some studies have suggested that dihydropyridine derivatives might exhibit anti-inflammatory and analgesic properties. Their ability to modulate specific biological pathways could make them candidates for further pharmacological exploration.

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions involving appropriate precursors. The synthetic pathways often involve:

  • Cyclization Reactions : Utilizing starting materials that contain both cyano and nitro functionalities.
  • Functional Group Modifications : To enhance solubility and bioavailability, modifications such as alkylation or acylation may be performed.

Case Studies

Several studies have documented successful syntheses of related compounds with similar structures:

  • A study reported the synthesis of various substituted dihydropyridines with notable biological activities, emphasizing the importance of functional group positioning on the pharmacological profile .
CompoundSynthesis MethodBiological Activity
Compound ACondensation of pyridine derivativesAnticancer
Compound BCyclization with nitro-substituted aromatic compoundsAntimicrobial
N-(2-cyano-4-nitrophenyl)-...Multi-step synthesis involving nitration and cyclizationPotential anti-inflammatory

Clinical Research

The advancement of this compound into clinical trials could provide valuable insights into its efficacy and safety profiles in humans. Ongoing research is necessary to explore its full therapeutic potential.

Structural Optimization

Continued investigation into structural optimization may yield derivatives with improved pharmacokinetic properties and reduced toxicity. This could involve computational modeling to predict interactions with biological targets.

Broader Applications

Exploring additional applications beyond oncology and infectious diseases may uncover new therapeutic avenues for this compound class, potentially leading to novel treatments for a variety of conditions.

Preparation Methods

Synthesis of 1-[(4-Methylphenyl)Methyl]-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The dihydropyridine core is commonly synthesized via cyclization of β-ketoamide precursors or alkylation of preformed pyridones. For example, N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide was prepared by coupling 6-oxo-1,6-dihydropyridine-3-carboxylic acid with an aniline derivative. Adapting this approach:

  • Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid :

    • React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone at 60°C for 3 hours.
    • Yield: ~75% (estimated from analogous reactions in).
    • Mechanism : Nucleophilic substitution at the pyridone nitrogen, facilitated by deprotonation with a mild base.
  • Alternative route via β-ketoester cyclization :

    • Condense ethyl acetoacetate with ammonium acetate and 4-methylbenzylamine under acidic conditions to form the dihydropyridine ring.
    • Hydrolysis of the ester group yields the carboxylic acid intermediate.

Activation of the Carboxylic Acid

The carboxylic acid at the 3-position must be activated for amide bond formation. Two prevalent methods are observed:

  • Chloride activation :

    • Treat 1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
    • Conditions : Reflux in anhydrous dichloromethane for 2 hours.
  • Mixed carbonate formation :

    • Use 4-nitrophenyl chloroformate to generate an active ester, as demonstrated in glimepiride synthesis.
    • Conditions : React with 4-nitrophenyl chloroformate in acetone at 20–35°C, using 4-dimethylaminopyridine (DMAP) as a catalyst.

Amide Bond Formation with 2-Cyano-4-Nitroaniline

Coupling the activated carboxylic acid with 2-cyano-4-nitroaniline proceeds under mild conditions to preserve the nitro and cyano groups:

  • Using acid chloride :

    • Combine the acid chloride with 2-cyano-4-nitroaniline in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C, then warm to room temperature.
    • Yield : ~68% (based on pyrimidine analogs).
  • Using active esters :

    • React the 4-nitrophenyl carbonate intermediate with 2-cyano-4-nitroaniline in dimethylformamide (DMF) at 60°C for 2 hours.
    • Yield : ~82% (extrapolated from).

Purification and Characterization

Final purification typically involves recrystallization:

  • Solvent system : Methanol/water (8:2) or acetone/hexane.
  • Purity : >99% by HPLC (as achieved for glimepiride intermediates).

Characterization data :

  • IR : Peaks at ~3290 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methylbenzyl CH₂ (δ 4.8 ppm), pyridone C=O (δ 165 ppm in ¹³C NMR).

Comparative Analysis of Synthetic Routes

Step Method 1 (Acid Chloride) Method 2 (Active Ester)
Activation reagent SOCl₂ 4-Nitrophenyl chloroformate
Solvent THF DMF
Temperature 0°C → RT 60°C
Yield 68% 82%
Purity 95% 99%

Method 2 offers superior yield and purity, likely due to reduced side reactions from in situ carbonate formation.

Challenges and Optimizations

  • Regioselectivity in alkylation :

    • Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) or polar aprotic solvents.
  • Functional group stability :

    • Nitro groups may degrade under strong acidic conditions; thus, neutral or mildly basic conditions are preferred during amidation.
  • Scalability :

    • Batch-wise addition of chloroformate (60% at 5°C, 40% at 30°C) improves reproducibility.

Q & A

Q. Table 1. Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d⁶)δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂Ph)
IR (KBr)2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O)
HRMS (ESI+)m/z 406.1284 [M+H]⁺ (calc. 406.1287)

Q. Table 2. Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
a, b, c (Å)13.286, 9.1468, 10.957
R₁/wR0.039/0.105

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